molecular formula C16H12ClN3O B2603764 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one CAS No. 40108-65-4

3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one

Cat. No.: B2603764
CAS No.: 40108-65-4
M. Wt: 297.74
InChI Key: XRFZVQYALJCILC-UHFFFAOYSA-N
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Description

3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a phenyl group, a chlorobenzyl group, and a triazine ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the triazine ring under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-phenyl-5-(4-chlorobenzyl)pyrrole: A compound with a similar structure but different ring system.

    4-[{3-[(4-chlorobenzyl)oxy]phenyl}(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol: Another compound with a chlorobenzyl group and phenyl group but different core structure.

Uniqueness

3-Phenyl-5-(4-chlorobenzyl)-1,2,4-triazine-6(1H)-one is unique due to its specific triazine ring structure combined with the phenyl and chlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

40108-65-4

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)

InChI Key

XRFZVQYALJCILC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=N2)CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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